molecular formula C16H24N6O2S B2517466 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 1013775-79-5

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2517466
CAS No.: 1013775-79-5
M. Wt: 364.47
InChI Key: GNQYAHXMEPTHDD-UHFFFAOYSA-N
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Description

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that integrates the pharmacologically significant pyrazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains.

1. Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Pyrazole Moiety : Known for its diverse biological activities, including anticancer properties.
  • Triazole Ring : Associated with antifungal and antibacterial activities.
  • Thioether Linkage : May enhance lipophilicity and biological activity.
  • Piperidine Group : Often contributes to neuroactive properties.

2.1 Anticancer Activity

Recent studies have indicated that compounds containing both pyrazole and triazole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Triazole derivativeHCT116 (colon cancer)6.2
Pyrazole derivativeT47D (breast cancer)27.3

The mechanism of action often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.

2.2 Antimicrobial Activity

Compounds with triazole and pyrazole structures have demonstrated broad-spectrum antimicrobial activities. The target compound's structural features suggest potential effectiveness against various pathogens:

PathogenActivityReference
E. coliInhibitory
S. aureusModerate activity

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

2.3 Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Pyrazoles are particularly noted for their ability to modulate inflammatory pathways.

3.1 Synthesis and Evaluation

A study focused on synthesizing derivatives of the target compound evaluated their biological activities through various assays:

  • In vitro cytotoxicity was assessed using MTT assays on different cancer cell lines.
  • Antimicrobial testing was performed using standard protocols against clinical strains.

The results indicated that modifications in the substituents significantly influenced biological activity, emphasizing structure–activity relationships (SAR).

4. Conclusion

The compound This compound presents a promising scaffold for further development in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its potential as an anticancer and antimicrobial agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-11-5-7-22(8-6-11)13(23)10-25-16-18-17-14(21(16)3)12-9-20(2)19-15(12)24-4/h9,11H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQYAHXMEPTHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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